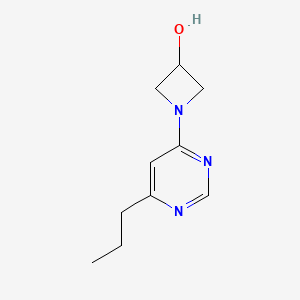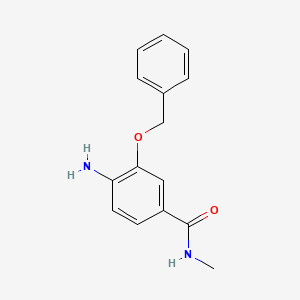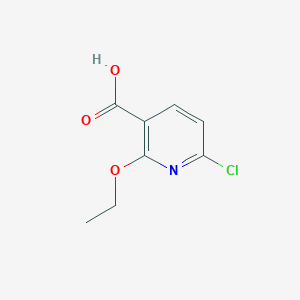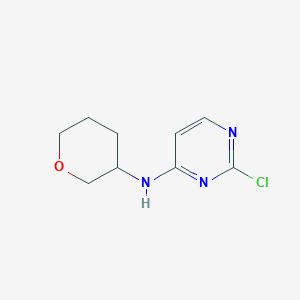
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine
Übersicht
Beschreibung
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O . It is a pyrimidine analogue with potential antineoplastic activity.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chloro group attached to the second position of the pyrimidine ring and an oxan-3-yl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a powder at room temperature . Its molecular weight is 255.75 . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
The pyrimidine derivatives, including 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine , have been explored for their potential as antitubercular agents. These compounds have been synthesized and tested for their activity against Mycobacterium tuberculosis . The structure-activity relationships of these derivatives provide insights into the contributions of different substitutions at the C-4 position of the 7-deazapurine ring. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values, indicating their potential in developing new anti-TB compounds .
Kinase Inhibitors in Cancer Therapy
This compound is also a part of the synthesis of new derivatives that act as multi-targeted kinase inhibitors. These inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote cancer cell proliferation and survival. Specifically, halogenated derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines and have the potential to induce apoptosis. The introduction of the chloro group in 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine could enhance the potency and selectivity of these kinase inhibitors .
Drug Discovery
In drug discovery, the unique properties of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine make it a valuable material for the synthesis of novel compounds. Its versatility allows for diverse applications in creating new drugs, especially when targeting diseases that require intervention at the molecular level. The compound’s ability to be modified and incorporated into larger, more complex structures makes it a significant player in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the normal function of the enzyme, leading to disruption in the biosynthesis of fatty acids
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of cell membrane formation and function in microorganisms, leading to their death.
Result of Action
The result of the action of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the inhibition of growth in certain microorganisms. It has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWBGPILUISCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)
![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)
![2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B1468888.png)

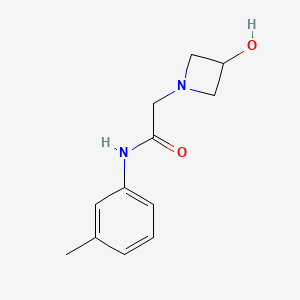
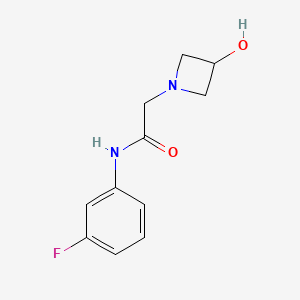
![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)
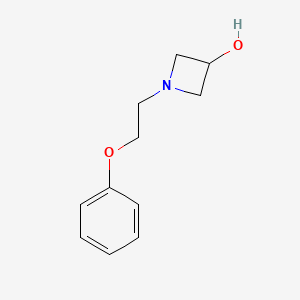
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
